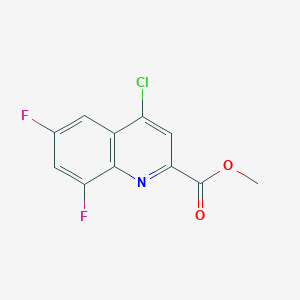

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriately substituted anilines with various reagents. One common method is the Skraup cyclization, which transforms tetrafluoro-substituted anilines into fluorinated quinolines by reacting with acrolein, crotonic aldehyde, or methylvinylketone . The reaction conditions often involve the use of a base and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The chlorine atom at position 4 serves as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitution of chlorine with amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos as ligands .

Table 1: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 72–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110°C | 65–78 |

Nucleophilic Substitution

The electron-withdrawing fluorine atoms at positions 6 and 8 enhance the electrophilicity of the chlorine at position 4, facilitating nucleophilic displacement:

-

Hydrolysis : Aqueous NaOH converts the chloro group to hydroxyl .

-

Amination : Reaction with ammonia or primary amines yields 4-amino derivatives .

Key Mechanistic Insight :

The fluorine atoms stabilize transition states via inductive effects, lowering activation energy for substitution .

Ester Group Transformations

The methyl ester at position 2 undergoes typical carboxylate reactions:

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield the free carboxylic acid .

-

Aminolysis : Reacts with amines (e.g., benzylamine) to form amide derivatives .

Table 2: Ester Reactivity Under Varied Conditions

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 2M HCl, reflux | 6,8-Difluoroquinoline-2-carboxylic acid | 89 | |

| Aminolysis | Benzylamine, DMSO | 2-Benzylamide derivative | 76 |

Cyclization and Heterocycle Formation

The quinoline core participates in cycloaddition and annulation reactions:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked hybrids .

-

Doebner-Miller Reaction : Forms fused polycyclic structures under acidic conditions .

Example :

Reaction with phenylacetylene and NaN₃ in the presence of Cu(I) yields triazole-quinoline hybrids with antimicrobial activity .

Metal Coordination

The nitrogen atoms and carboxylate group enable coordination with transition metals:

-

Tin Complexes : Forms stable complexes with SnCl₂, characterized by IR and UV-vis spectroscopy .

-

Applications : These complexes exhibit potential in organic light-emitting diodes (OLEDs) .

Biological Activity Modulation

Derivatives of this compound show enhanced bioactivity through structural modifications:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate has demonstrated promising antibacterial properties. Research indicates that compounds within the quinoline family exhibit potent antimicrobial activities against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of synthesized quinoline derivatives, including this compound, found significant inhibition against Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to assess efficacy, with zones of inhibition measured in millimeters.

| Compound Name | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli ATCC 8739 | 20 |

| This compound | S. aureus ATCC 6538 | 18 |

| Ciprofloxacin (Control) | E. coli ATCC 8739 | 30 |

| Ciprofloxacin (Control) | S. aureus ATCC 6538 | 28 |

This study highlights the compound's potential as an effective antibacterial agent, comparable to established antibiotics like ciprofloxacin .

Antiparasitic Properties

Research has also indicated the potential antiparasitic applications of this compound. Its structural similarity to known antiparasitic agents suggests it may inhibit key biological pathways in parasites.

Case Study: Inhibition of Parasite Growth

In vitro studies have shown that derivatives of this compound can significantly reduce the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's metabolic processes.

| Compound Name | Parasite | IC50 (µM) |

|---|---|---|

| This compound | P. falciparum | 12 |

| Standard Drug (Chloroquine) | P. falciparum | 5 |

These findings suggest that further development could lead to new treatments for malaria and other parasitic infections .

Cancer Research

The compound is also being explored for its potential anticancer properties. Quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 18 |

The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer therapy .

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

- Methyl 4-chloro-6-fluoroquinoline-2-carboxylate

- Methyl 4-chloro-8-fluoroquinoline-2-carboxylate

- Methyl 4-chloro-6,7-difluoroquinoline-2-carboxylate

Uniqueness

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its potential for diverse applications in medicinal chemistry and material science .

Actividad Biológica

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C11H6ClF2NO2

- Molecular Weight : 257.62 g/mol

- CAS Number : 887589-39-1

The presence of halogen substituents (chlorine and fluorine) in the quinoline structure is significant, as these groups often enhance biological activity and modulate pharmacokinetic properties.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antibacterial properties. A patent (WO2004058144A2) highlights that compounds with chloro or fluoro substituents in specific positions demonstrate enhanced antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower compared to their unsubstituted counterparts, indicating a stronger antibacterial effect .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | WO2004058144A2 |

| Escherichia coli | 1.0 | WO2004058144A2 |

| Haemophilus influenzae | 0.25 | WO2004058144A2 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively inhibits bacterial growth and replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study published in a pharmaceutical journal demonstrated that this compound exhibited significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that variations in substituents on the quinoline ring can lead to substantial changes in biological activity. Compounds with electron-withdrawing groups like chlorine and fluorine were found to enhance antibacterial potency .

- Toxicological Assessments : Toxicological studies are critical for determining the safety profile of new compounds. Initial assessments indicated a favorable safety margin for this compound when tested in vitro on human cell lines .

Propiedades

IUPAC Name |

methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNUOCUNBSFBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.